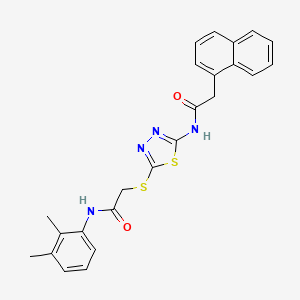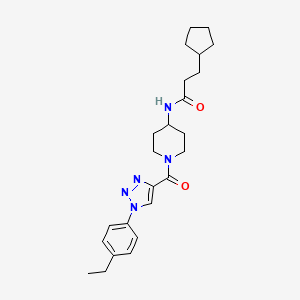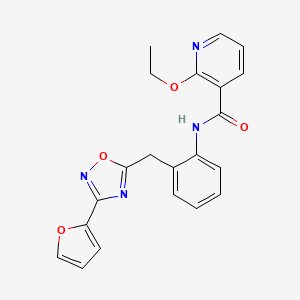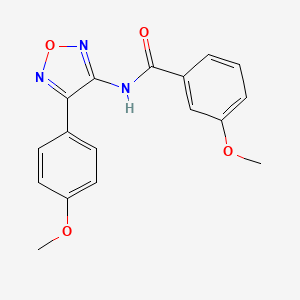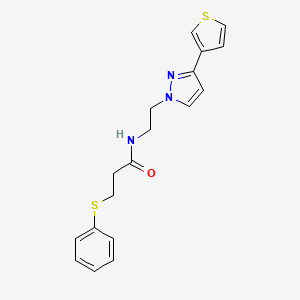![molecular formula C11H19NO2 B2947345 Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1896461-10-1](/img/structure/B2947345.png)
Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate, also known as ETHYL 2-AMINOMETHYL-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess various pharmacological activities that make it a promising candidate for drug development. In 2.1]heptane-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate has been found to possess various pharmacological activities that make it a promising candidate for drug development. This compound has been reported to exhibit anticonvulsant, antidepressant, and analgesic activities. It has also been found to be effective in the treatment of neuropathic pain, anxiety disorders, and depression. The compound has been tested in various animal models, and the results have been promising.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate is not fully understood. However, it has been proposed that the compound acts by modulating the activity of neurotransmitters in the brain, such as serotonin and norepinephrine. It has also been suggested that the compound may act by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been reported to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in pain. It has also been found to inhibit the activity of certain enzymes, such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. It has also been found to exhibit significant pharmacological activities, making it a promising candidate for drug development. However, the compound has some limitations as well. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Moreover, the compound has not been tested in human clinical trials, and its safety and efficacy in humans are yet to be determined.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate. One possible direction is to explore the compound's potential as an antidepressant and anxiolytic agent. The compound has been found to exhibit significant activity in animal models of depression and anxiety, and further research is needed to determine its efficacy in humans. Another possible direction is to investigate the compound's potential as an analgesic agent. The compound has been found to be effective in the treatment of neuropathic pain, and further research is needed to determine its potential for the treatment of other types of pain. Additionally, the compound's mechanism of action needs to be further elucidated to facilitate drug development. Overall, Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate involves the condensation reaction between ethyl bicyclo[2.2.1]hept-2-ene-2-carboxylate and formaldehyde followed by reduction with sodium borohydride. The reaction is carried out under basic conditions, and the product is obtained in good yield. The synthesis of this compound has been reported in various research articles, and the procedure has been optimized to obtain high purity and yield.
Propiedades
IUPAC Name |
ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11(7-12)6-8-3-4-9(11)5-8/h8-9H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMMKDWUUGOFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2947265.png)

![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)


